molecular formula C16H28S2 B14239558 12-(Thiophen-3-yl)dodecane-1-thiol CAS No. 558471-93-5

12-(Thiophen-3-yl)dodecane-1-thiol

Cat. No.: B14239558
CAS No.: 558471-93-5
M. Wt: 284.5 g/mol
InChI Key: JKFKBWXRFWMSAQ-UHFFFAOYSA-N
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Description

12-(Thiophen-3-yl)dodecane-1-thiol is a bifunctional organic compound comprising a dodecane chain terminated by a thiol (-SH) group at one end and a thiophen-3-yl aromatic heterocycle at the other. The thiol group confers reactivity in surface binding and polymerization, while the thiophene moiety contributes to electronic conjugation, making the compound relevant in materials science and corrosion inhibition. Its synthesis typically involves coupling thiophene derivatives with alkanethiol precursors, often via nucleophilic substitution or thiol-ene "click" chemistry .

Properties

CAS No.

558471-93-5

Molecular Formula

C16H28S2

Molecular Weight

284.5 g/mol

IUPAC Name

12-thiophen-3-yldodecane-1-thiol

InChI

InChI=1S/C16H28S2/c17-13-10-8-6-4-2-1-3-5-7-9-11-16-12-14-18-15-16/h12,14-15,17H,1-11,13H2

InChI Key

JKFKBWXRFWMSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCCCCCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(Thiophen-3-yl)dodecane-1-thiol typically involves the introduction of a thiophene ring into a dodecane chain. One common method is the condensation reaction, where thiophene is reacted with a dodecane derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the process .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: 12-(Thiophen-3-yl)dodecane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12-(Thiophen-3-yl)dodecane-1-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also utilized in the development of organic semiconductors and conductive polymers .

Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial and anticancer agents. The unique structure of this compound makes it a candidate for exploring new therapeutic applications .

Medicine: Thiophene derivatives, including this compound, are investigated for their pharmacological properties. They have shown promise in the development of anti-inflammatory and analgesic drugs .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .

Mechanism of Action

The mechanism of action of 12-(Thiophen-3-yl)dodecane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thiol-terminated alkanes with aromatic substituents (Table 1).

Table 1: Key Properties of 12-(Thiophen-3-yl)dodecane-1-thiol and Analogues

Compound Molecular Weight (g/mol) Solubility Reactivity/Applications Key Reference
This compound ~284.5 Low in water; soluble in THF, DCM Corrosion inhibition, surface functionalization
Poly 12-(3-aminophenoxy)dodecane-1-thiol Polymer (~1,500–5,000) Soluble in DMF, DMSO Enhanced corrosion inhibition via polymer adsorption
Dodecane-1-thiol 202.4 Insoluble in water; soluble in ethanol Thiol-ene reactions, self-assembled monolayers
Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester ~313.4 Soluble in acetonitrile Electrochemical polymerization for conductive polymers
3-Benzothienyl-D-alanine 261.3 Partially aqueous Pharmaceutical intermediates
Key Observations:

Reactivity and Applications: The thiol group in this compound enables surface binding akin to dodecane-1-thiol, but its thiophene moiety enhances electronic interactions, making it superior for applications requiring conjugation (e.g., conductive polymers) . Compared to poly 12-(3-aminophenoxy)dodecane-1-thiol, the thiophene derivative lacks amine functionality but exhibits stronger π-π stacking, favoring adsorption on metallic surfaces for corrosion inhibition .

Solubility and Stability: The dodecane chain imparts hydrophobicity, reducing aqueous solubility compared to shorter-chain thiols. This property is critical in self-assembled monolayers (SAMs) for hydrophobic coatings . In contrast, 3-Benzothienyl-D-alanine, with a polar amino acid group, shows partial aqueous solubility, highlighting the impact of functional groups on hydrophilicity .

Synthetic Pathways :

  • Thiophen-3-yl derivatives (e.g., Thiophen-3-yl acetic acid esters) often require activation via thionyl chloride, similar to methods used for this compound .
  • Thiol-ene reactions, as demonstrated for dodecane-1-thiol functionalization, are likely applicable to the target compound for polymer grafting .

Safety and Handling: Thiols generally require stringent safety measures (e.g., ventilation, PPE) due to toxicity and odor.

Performance in Corrosion Inhibition
  • Efficiency: Poly 12-(3-aminophenoxy)dodecane-1-thiol shows 85–90% inhibition efficiency on mild steel in acidic media, attributed to its polymeric structure and amine-thiol synergy. The thiophene analogue is expected to achieve comparable efficiency (~80–85%) via thiophene-metal π-interactions, though experimental validation is pending .
  • Mechanism : Thiophene’s electron-rich sulfur enhances adsorption on metal surfaces, while the dodecane chain acts as a hydrophobic barrier, reducing corrosive ion penetration .

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